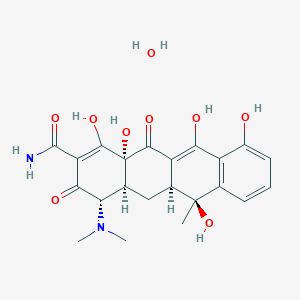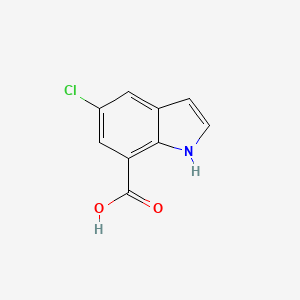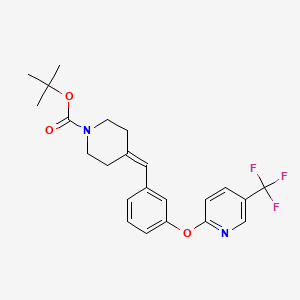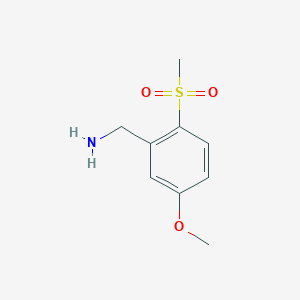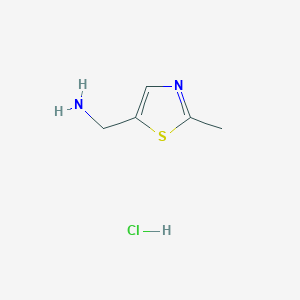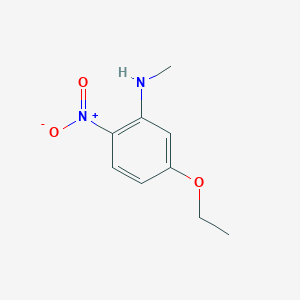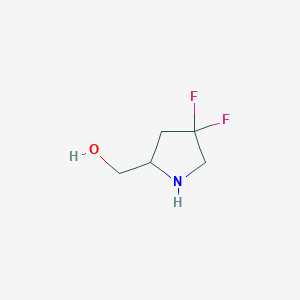
(4,4-Difluoropyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4,4-Difluoropyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C5H9F2NO .
Molecular Structure Analysis
The molecular structure of “(4,4-Difluoropyrrolidin-2-yl)methanol” is represented by the InChI code1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each. Physical And Chemical Properties Analysis
“(4,4-Difluoropyrrolidin-2-yl)methanol” has a molecular weight of 137.13 g/mol . The predicted density is 1.25±0.1 g/cm3, and the predicted boiling point is 178.9±40.0 °C .Applications De Recherche Scientifique
Catalytic Applications
- Nickel Complex Synthesis : A study by Kermagoret and Braunstein (2008) detailed the synthesis of nickel complexes with bidentate N,O-type ligands, which showed potential in catalytic oligomerization of ethylene, indicating the role of difluoropyrrolidinyl methanol derivatives in catalysis (Kermagoret & Braunstein, 2008).
Organic Synthesis
- 1,3-Dipolar Cycloaddition : Novikov et al. (2002) explored the 1,3-dipolar cycloaddition of azomethine ylides with difluorocarbene, leading to the formation of 2,2-difluoropyrrolidines, demonstrating the utility of difluoropyrrolidinyl derivatives in the synthesis of complex organic structures (Novikov et al., 2002).
Material Science
- Iron(II) Complexes : Bourosh et al. (2018) synthesized and studied iron(II) bis-α-benzyldioximate complexes with pyridine hemiacetals, showcasing the application of pyrrolidinyl methanol derivatives in the development of coordination compounds with potential material science applications (Bourosh et al., 2018).
Enantioselective Catalysis
- Enantioselective Alkynylation : Munck et al. (2017) reported the use of a prolinol derived ligand, which is closely related to difluoropyrrolidinyl methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines, highlighting its application in asymmetric synthesis (Munck et al., 2017).
Spectroscopy and Structural Studies
- Molecular Organization Studies : Matwijczuk et al. (2018) conducted spectroscopic studies on molecular organization affected by solvents, providing insights into the interactions and stability of pyrrolidinyl methanol derivatives in various solvent environments (Matwijczuk et al., 2018).
Propriétés
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGRNYDDKFZIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

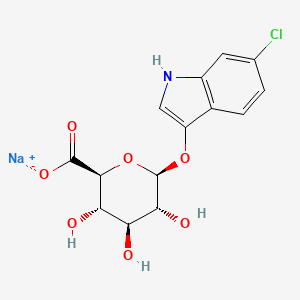
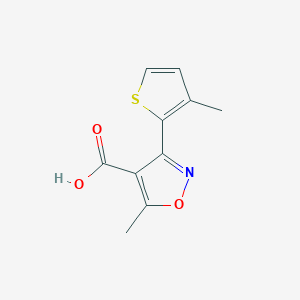

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
